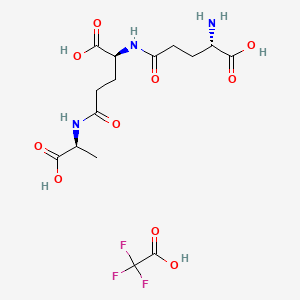

N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid; trifluoroacetic acid: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, carboxyl, and amide groups. The presence of trifluoroacetic acid further enhances its chemical properties, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core structure through peptide bond formation, followed by the introduction of specific functional groups under controlled conditions. Common reagents used in these reactions include protecting groups for amino and carboxyl functionalities, coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The use of trifluoroacetic acid in the final deprotection step is crucial for obtaining the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carboxyl groups, leading to the formation of corresponding oxides and acids.

Reduction: Reduction reactions can target the amide bonds, converting them into amines under specific conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines or alcohols in the presence of catalysts or under reflux conditions.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing complex peptides and proteins. Its unique structure allows for the creation of molecules with specific biological activities.

Biology: In biological research, it serves as a model compound for studying protein folding, enzyme interactions, and cellular uptake mechanisms.

Industry: Industrially, it is used in the production of specialized polymers and materials with enhanced properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the conformation and activity of the target molecules. This interaction can trigger various cellular pathways, leading to desired biological effects. The presence of trifluoroacetic acid enhances its binding affinity and stability, making it a potent agent in biochemical studies.

Comparison with Similar Compounds

Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.

Deoxycorticosterone: A steroid hormone with similar biological activity, used in synthetic studies.

3-Bromo-5-fluoropyridine-2-carboxylic acid: A pyridine derivative with applications in organic synthesis.

Uniqueness: The uniqueness of (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-{[(1S)-1-carboxyethyl]carbamoyl}butanoic acid lies in its multifaceted structure, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Biological Activity

N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine trifluoroacetate is a complex amino acid derivative that exhibits a range of biological activities. This article explores its biochemical properties, metabolic pathways, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound's IUPAC name is N5-(4-amino-1-carboxy-4-oxobutyl)-L-glutamine, with a molecular formula of C10H17N3O6 and a molecular weight of approximately 263.26 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H17N3O6 |

| Molecular Weight | 263.26 g/mol |

| Solubility | Soluble in water |

| Purity | ≥ 98% |

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It can be synthesized from glutamine and other intermediates through enzymatic reactions involving glutamine synthetase and glutaminase, which play crucial roles in nitrogen metabolism .

Key Enzymatic Reactions:

- Glutamine Synthetase (GS) : Converts glutamate and ammonia into glutamine.

- Glutaminase (GLS) : Hydrolyzes glutamine back into glutamate and ammonia.

These enzymes are essential for maintaining nitrogen balance in cells, particularly under stress conditions such as inflammation or infection .

Immune Function

Research indicates that compounds related to glutamine, including N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine, play significant roles in immune system modulation. Glutamine is known to support lymphocyte proliferation, cytokine production, and macrophage function, which are vital for effective immune responses .

Antioxidant Properties

This compound exhibits antioxidant properties by modulating oxidative stress responses. It helps reduce reactive oxygen species (ROS) levels in cells, thereby protecting against oxidative damage during catabolic states .

Case Studies and Research Findings

- Sepsis and Glutamine Deficiency : A study highlighted that critically ill patients often show reduced levels of glutamine, correlating with poor immune function and increased mortality rates. Supplementation with compounds like N5-((S)-1-Carboxy-4-(((S)-1-carboxyethyl)amino)-4-oxobutyl)-L-glutamine may improve outcomes by restoring glutamine levels .

- Muscle Recovery : In athletes undergoing intense training, supplementation with glutamine derivatives has been shown to enhance muscle recovery by reducing protein breakdown and promoting protein synthesis .

- Cancer Therapy : Research suggests that this compound may have potential applications in cancer therapy due to its role in supporting immune function and reducing tumor-induced immunosuppression .

Properties

Molecular Formula |

C15H22F3N3O10 |

|---|---|

Molecular Weight |

461.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxy-4-[[(1S)-1-carboxyethyl]amino]-4-oxobutyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C13H21N3O8.C2HF3O2/c1-6(11(19)20)15-9(17)5-3-8(13(23)24)16-10(18)4-2-7(14)12(21)22;3-2(4,5)1(6)7/h6-8H,2-5,14H2,1H3,(H,15,17)(H,16,18)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 |

InChI Key |

FMVZBZKTNXEATK-WQYNNSOESA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.